molecular formula C21H23NO5S B2716932 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-phenylbenzamide CAS No. 863021-15-2

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-phenylbenzamide

Cat. No. B2716932
CAS RN: 863021-15-2
M. Wt: 401.48
InChI Key: GBFPXWLCGOKKCA-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-phenylbenzamide, commonly known as DDB, is a synthetic compound that belongs to the class of benzamide derivatives. It has gained attention in scientific research due to its potential therapeutic applications in various fields, including cancer treatment, inflammation, and neurological disorders.

Scientific Research Applications

Synthesis and Characterization of Novel Aromatic Polyimides

A study synthesized and characterized new diamines, which were polymerized with various anhydrides to produce polyimides with solubility in organic solvents and high thermal stability, indicating their potential for advanced material applications (Butt et al., 2005).

Antimicrobial Screening of Thiazole Ring Derivatives

Another research focused on the synthesis of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides and their in vitro antibacterial and antifungal activities, highlighting the therapeutic potential against microbial diseases (Desai et al., 2013).

Anticancer Evaluation of 1,4‐Naphthoquinone Derivatives

Research on 1,4‐Naphthoquinone derivatives, including those with a phenylaminosulfanyl moiety, demonstrated potent cytotoxic activity against several human cancer cell lines, suggesting their application in cancer therapy (Ravichandiran et al., 2019).

Antioxidant Agents from Amino-Substituted Benzamide Derivatives

A combined experimental and computational study on N-arylbenzamides showed improved antioxidative properties, indicating their potential as potent antioxidants for various applications (Perin et al., 2018).

Molecular Structure and Intermolecular Interactions

The study of N-3-hydroxyphenyl-4-methoxybenzamide's molecular structure and intermolecular interactions provided insights into the influence of such interactions on molecular geometry, crucial for understanding compound behaviors and applications (Karabulut et al., 2014).

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-3-26-19-11-10-16(14-20(19)27-4-2)21(23)22(17-8-6-5-7-9-17)18-12-13-28(24,25)15-18/h5-14,18H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFPXWLCGOKKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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